![molecular formula C11H14ClNO2 B1441583 5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride CAS No. 1354951-10-2](/img/structure/B1441583.png)
5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride
Overview
Description
5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride is a derivative of 1,2,3,4-tetrahydroisoquinoline (THIQ), which is an important structural motif of various natural products and therapeutic lead compounds . THIQ-based compounds, including the 5-methyl derivative, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ derivatives has garnered significant attention in recent years . A series of THIQ-3-carboxylic acid derivatives was designed by cyclizing the benzylamine to the ether linker of the (5-cyano-3-pyridinyl)methoxy moiety . The alcohol on the resulting intermediate was converted to an alkyl chloride using SOCl2, which was then used to alkylate various amines to yield the final compounds .
Molecular Structure Analysis
The molecular structure of 5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride is characterized by a THIQ nucleus, which is a common structural motif in various natural and non-natural compounds with intriguing biological properties .
Chemical Reactions Analysis
THIQs have been functionalized at the C(1) position through various multicomponent reactions . These reactions improve the atom economy, selectivity, and yield of the product, making them a central part of sustainable synthetic methodologies .
Scientific Research Applications
Neurodegenerative Disorders
Tetrahydroisoquinoline derivatives have been studied for their potential in treating neurodegenerative disorders. They exhibit diverse biological activities that may be beneficial in addressing conditions like Parkinson’s disease. For instance, compounds similar to 5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride have been used to model Parkinson’s disease in animal studies .
Antimicrobial Activity
These compounds also show promise against various infective pathogens. Their structural motif is common in natural products and therapeutic leads that possess antimicrobial properties .
Synthesis of Alkaloids
The C(1)-functionalization of tetrahydroisoquinoline is a significant area of research due to its role as a precursor for various alkaloids. These alkaloids display a wide range of biological activities and are used in multiple therapeutic applications .
Chemical Synthesis
In chemical synthesis, tetrahydroisoquinoline derivatives are valuable intermediates. They are used to create highly functionalized enantiopure compounds through robust and efficient synthetic routes .
Behavioral Studies
Some derivatives have been explored for their effects on behavior in animal models. For example, changes in forced swimming test outcomes have been observed with certain tetrahydroisoquinoline compounds .
Environmental Toxin Research
Research has also been conducted on the formation of Lewy bodies induced by environmental toxins like rotenone using tetrahydroisoquinoline derivatives as part of the study .
Future Directions
The future directions in the research and development of 5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride and similar compounds are likely to focus on further exploring their biological activities and optimizing their synthesis. This includes the development of more efficient and environmentally friendly synthetic methods, as well as the design of new derivatives with improved biological activity .
properties
IUPAC Name |
5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-7-3-2-4-9-8(7)5-6-12-10(9)11(13)14;/h2-4,10,12H,5-6H2,1H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJAHVAZBKGRDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCNC(C2=CC=C1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride | |
CAS RN |
1354951-10-2 | |
Record name | 1-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-5-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354951-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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